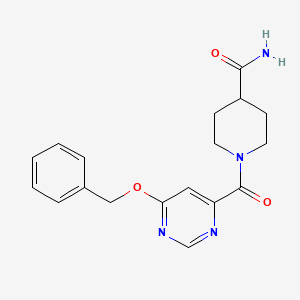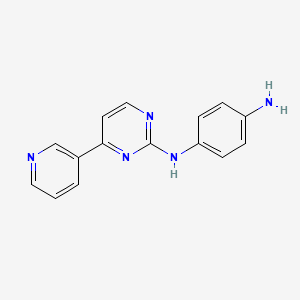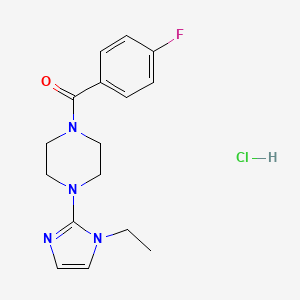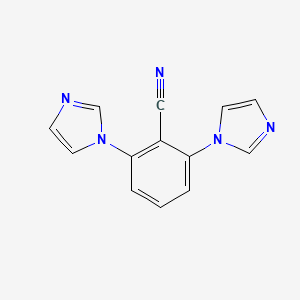
4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity
A study conducted by Al‐Sehemi et al. (2017) explored the anti-proliferative activity of novel naproxen derivatives, which are structurally similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one. The derivatives were synthesized and characterized, and their biological activities were evaluated against MCF-7 cells. The study emphasized the influence of electron withdrawing and donating groups on biological activity, revealing that certain derivatives demonstrated strong anti-proliferative activity (Al‐Sehemi et al., 2017).
Analgesic Activity
In research by Takagi et al. (1987), derivatives of 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, which are structurally related to the compound , were synthesized and evaluated for their analgesic activity. The study found that these compounds exhibited superior analgesic activity compared to aminopyrine, a known pain reliever (Takagi et al., 1987).
Fluorescent Chemosensor Development
Asiri et al. (2018) reported on the synthesis of a compound similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, which was used as a fluorescent chemosensor. This compound demonstrated high selectivity and sensitivity for detecting Al3+ ions, indicating potential applications in chemical sensing technologies (Asiri et al., 2018).
Corrosion Inhibition
Emregül and Hayvalı (2006) studied a Schiff base derivative, similar to the compound of interest, for its potential in inhibiting steel corrosion in acidic environments. The study revealed that the synthesized compound significantly retarded the corrosion rate, suggesting potential applications in material science and engineering (Emregül & Hayvalı, 2006).
Antibacterial and Antifungal Screening
Goel et al. (2014) synthesized pyrazole derivatives, structurally akin to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, and evaluated their antibacterial and antifungal properties. The compounds showed considerable antifungal activity, highlighting their potential in developing new antimicrobial agents (Goel et al., 2014).
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-5-(3-methoxynaphthalen-2-yl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-10-12-6-3-2-5-11(12)9-14(15)16-13(7-4-8-18)17(21)20-19-16/h2-3,5-6,9-10H,4,7-8,18H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFZUFLMNZUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=C(C(=O)NN3)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)
![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)





![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)